molecular formula C15H18N6O3 B14010245 ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate CAS No. 3413-79-4

ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate

Cat. No.: B14010245
CAS No.: 3413-79-4
M. Wt: 330.34 g/mol
InChI Key: MFNHODLMIRNOJB-UHFFFAOYSA-N
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Description

Ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate is a complex organic compound that features an imidazole ring, a diazenyl group, and a phenylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazole derivatives and esters.

Mechanism of Action

The mechanism of action of ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate can be compared with other similar compounds to highlight its uniqueness:

List of Similar Compounds

  • Metronidazole
  • Tinidazole
  • Azobenzene
  • Omeprazole
  • Pantoprazole

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

3413-79-4

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate

InChI

InChI=1S/C15H18N6O3/c1-2-24-15(23)11(8-10-6-4-3-5-7-10)19-21-20-14-12(13(16)22)17-9-18-14/h3-7,9,11H,2,8H2,1H3,(H2,16,22)(H,17,18)(H,19,20)

InChI Key

MFNHODLMIRNOJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N=NNC2=C(NC=N2)C(=O)N

Origin of Product

United States

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